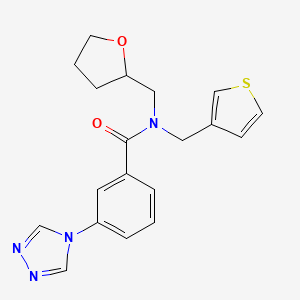

![molecular formula C18H26ClN3O4 B5678537 8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678537.png)

8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves complex reactions that require precise control over the reaction conditions to achieve the desired spirocyclic framework. Techniques such as Michael addition, cyclization, and aminomethylation are commonly employed. For instance, efficient synthesis methods have been developed for 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives starting from 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, demonstrating the versatility of synthetic approaches to access diazaspiro[5.5]undecane structures (Khrustaleva et al., 2018).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes is characterized by their spirocyclic architecture, which includes a diazabicyclic system. Crystallographic studies provide insights into the three-dimensional arrangement of atoms within these molecules, revealing details such as bond lengths, angles, and conformational preferences. For example, the crystal structure analysis of various diazaspiro[5.5]undecane derivatives has shown that these compounds can exhibit different conformations and intermolecular interactions, contributing to their chemical behavior and reactivity (Zeng et al., 2010).

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes participate in a range of chemical reactions, leveraging their unique structural features for the formation of new bonds and functional groups. These reactions include, but are not limited to, aminomethylation, cyclization, and reactions with diazonium ions, leading to the formation of novel compounds with potential applications in various fields. The reactivity of these spirocyclic compounds is influenced by their electronic structure, steric hindrance, and the presence of functional groups that can act as reaction sites (Rivera & González-Salas, 2010).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecanes, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments and applications. These properties are determined by the molecular structure of the compounds, including their size, shape, and the nature of their functional groups. Studies have shown that the crystal structure of these compounds can influence their melting points and solubility, affecting their suitability for specific applications (Brimble et al., 1997).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecanes, including acidity, basicity, and reactivity towards various reagents, are influenced by their unique spirocyclic structure and the electronic environment of their constituent atoms. These properties play a significant role in their reactivity patterns, dictating how these compounds can be utilized in synthetic strategies and their potential reactivity in biological systems. For instance, the presence of nitrogen atoms within the spirocyclic framework can affect the compound's basicity and nucleophilicity, impacting its behavior in chemical reactions (Clark et al., 1983).

Eigenschaften

IUPAC Name |

8-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O4/c1-25-10-9-22-13-18(7-5-17(22)24)6-2-8-21(12-18)16(23)4-3-14-11-15(19)20-26-14/h11H,2-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSMYROHJYGVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCCN(C2)C(=O)CCC3=CC(=NO3)Cl)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(3-Chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

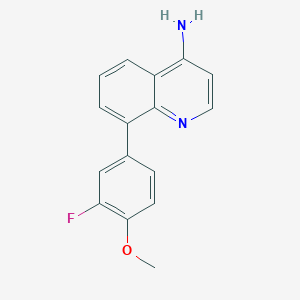

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-phenylisoxazole-4-carboxamide](/img/structure/B5678454.png)

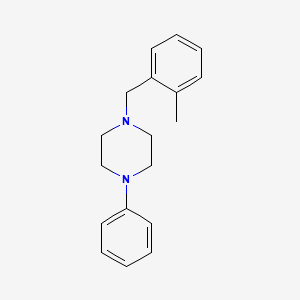

![1-[(5-methyl-2-thienyl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5678455.png)

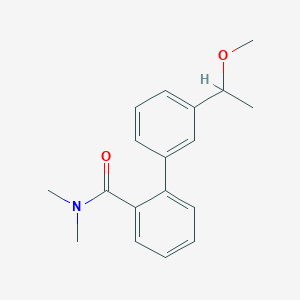

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5678461.png)

![(1S*,5R*)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678474.png)

![N-(2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678491.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5678526.png)

![(1S*,5R*)-3-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678528.png)

![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5678538.png)

![4-[(5-phenyl-2-furyl)carbonothioyl]morpholine](/img/structure/B5678542.png)

![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5678547.png)